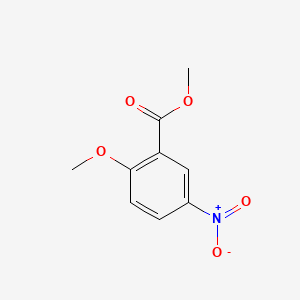

Methyl 2-methoxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFJVVTBNTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427313 | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-11-7 | |

| Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-5-nitrobenzoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-5-nitrobenzoate is a valuable nitroaromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an analysis of its spectral data. Furthermore, this guide explores its potential applications in drug discovery, particularly as a building block for enzyme and kinase inhibitors, and illustrates its role in relevant synthetic pathways.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to pale yellow crystals or powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34841-11-7 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Melting Point | 98.0-104.0 °C | [2] |

| Appearance | White to pale cream to pale yellow crystals or powder | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=C(OC)C=CC(=C1)--INVALID-LINK--=O | [3] |

| InChI Key | DOBFJVVTBNTGCW-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid, with methanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of substituted benzoic acids.[4][5]

Materials:

-

2-methoxy-5-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. An ice bath can be used to control the initial exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | ~8.3-8.5 | d | 1H |

| Aromatic H | ~8.1-8.3 | dd | 1H |

| Aromatic H | ~7.2-7.4 | d | 1H |

| OCH₃ (ester) | ~3.9-4.0 | s | 3H |

| OCH₃ (ether) | ~3.8-3.9 | s | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| Aromatic C-NO₂ | ~145 |

| Aromatic C-OCH₃ | ~158 |

| Aromatic C-H | ~115-130 |

| Aromatic C-COOCH₃ | ~125 |

| OCH₃ (ester) | ~53 |

| OCH₃ (ether) | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | 1720-1740 (strong) |

| C-O (ester) | 1250-1300 (strong) |

| NO₂ (asymmetric stretch) | 1510-1550 (strong) |

| NO₂ (symmetric stretch) | 1340-1380 (strong) |

| Ar-O-CH₃ | 1020-1075 and 1200-1275 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-3000 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | m/z |

| [M]⁺ | 211 |

| [M - OCH₃]⁺ | 180 |

| [M - COOCH₃]⁺ | 152 |

Applications in Drug Discovery and Development

Nitroaromatic compounds, including substituted nitrobenzoates, are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications and the construction of more complex molecular architectures.

Derivatives of methoxy-nitrobenzoates have been utilized as key intermediates in the development of enzyme inhibitors and receptor modulators.[6] For instance, related aminobenzoate structures are central to the synthesis of potent kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

Role as a Synthetic Intermediate in Kinase Inhibitor Synthesis

The general synthetic utility of this compound as a building block for kinase inhibitors is illustrated in the following workflow.

Caption: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.

This workflow highlights the strategic importance of the nitro-to-amine transformation, which opens up a plethora of synthetic possibilities for creating diverse libraries of compounds for drug screening and lead optimization.

Conclusion

This compound is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an analysis of its expected spectral characteristics. Its role as a precursor to complex bioactive molecules, particularly kinase inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

Physical and chemical properties of "Methyl 2-methoxy-5-nitrobenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-methoxy-5-nitrobenzoate, a key chemical intermediate. This document details its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses the broader biological context of nitrobenzoate derivatives, highlighting potential avenues for research and drug development.

Core Physical and Chemical Properties

This compound is a solid organic compound, appearing as white to pale cream or pale yellow crystals or powder.[1][2] It is characterized by the molecular formula C₉H₉NO₅ and a molecular weight of 211.18 g/mol .[3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [3] |

| Molecular Weight | 211.18 g/mol | [3] |

| Appearance | White to pale cream/yellow crystals or powder | [1][2] |

| Melting Point | 98.0-104.0 °C / 101 °C | [1][4] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

| Specific Gravity | No information available | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 34841-11-7 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)c1cc(ccc1OC)--INVALID-LINK--=O | [4] |

| InChIKey | DOBFJVVTBNTGCW-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, data for structurally similar molecules provide a reliable reference for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the following are the anticipated proton (¹H) and carbon-13 (¹³C) NMR spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The protons on the aromatic ring will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

¹³C NMR: The carbon-13 NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹

-

NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹

-

C-O stretch (ester and ether): Absorptions in the 1000-1300 cm⁻¹ region

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Note: While a specific spectrum for the title compound was not found, spectra for similar compounds like methyl 2-nitrobenzoate are available for reference.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 180), the ester group (-COOCH₃, m/z 152), and the nitro group (-NO₂, m/z 165).

Chemical Properties and Reactivity

This compound is stable under normal laboratory conditions.[3] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[3] The chemical reactivity is largely dictated by the functional groups present:

-

Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating ortho-, para-director.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is through the nitration of methyl 2-methoxybenzoate. The following is a detailed experimental protocol adapted from established procedures for the nitration of similar aromatic esters.[10][11][12][13]

Materials:

-

Methyl 2-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Biological Context and Potential Applications

While there is no specific literature on the biological activity of this compound, the broader class of nitrobenzoate derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties, and some are used as antibiotics. The nitro group can be bioreduced in microorganisms to generate reactive nitrogen species that are toxic to the cells.

-

Anticancer Potential: Certain nitrobenzoate derivatives have been shown to induce apoptosis in cancer cells, making them interesting candidates for anticancer drug development.[14]

-

Anti-inflammatory Effects: Some nitro-containing compounds have demonstrated anti-inflammatory properties.

The presence of the methoxy and nitro groups on the benzoate scaffold of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the biological profile of this specific compound and its derivatives.

Diagram 2: Potential Research Pathways

Caption: Potential derivatization and research applications of the title compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound [stenutz.eu]

- 5. This compound(34841-11-7) 13C NMR spectrum [chemicalbook.com]

- 6. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR [m.chemicalbook.com]

- 7. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. aiinmr.com [aiinmr.com]

- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 14. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]

Methyl 2-methoxy-5-nitrobenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-nitrobenzoate is a valuable and versatile building block in organic synthesis, primarily serving as a precursor to a wide array of complex molecules and pharmacologically active compounds. Its trifunctional nature, possessing an ester, a methoxy group, and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables chemists to introduce molecular complexity through various reactions, including the reduction of the nitro group, hydrolysis of the ester, and transformations of the aromatic ring. This guide provides a comprehensive overview of the key synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. A summary of its key properties and spectroscopic data is presented below.

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Light yellow solid |

| CAS Number | 34841-11-7 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 8.61 (d, J = 2.7 Hz, 1H), 8.57 (d, J = 2.7 Hz, 1H), 4.00 (s, 3H), 3.96 (s, 3H).[1]

-

¹³C NMR (CDCl₃, 75 MHz): δ 164.84, 164.00, 141.05, 129.28, 128.19, 120.86, 112.38, 57.20, 52.93.[1]

-

Mass Spectrometry (EI): m/z = 211 (M⁺).[1]

Key Synthetic Transformations

The synthetic utility of this compound is primarily centered around the transformation of its nitro and ester functionalities.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most fundamental and widely employed transformation of this compound. The resulting product, methyl 5-amino-2-methoxybenzoate, is a key intermediate in the synthesis of numerous heterocyclic compounds and pharmaceutical agents.[2][3] This reduction is typically achieved through catalytic hydrogenation.

General Reaction Scheme:

Caption: Reduction of this compound.

A summary of various catalytic systems used for this reduction is presented in the table below.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) |

| 10% Pd/C | H₂ | Methanol | Room Temp. | 70-80 psi | 4-5 | ~95 |

| 5% Pd/C | H₂ | Methanol | Room Temp. | 50 psi | 17 | Not specified |

| 20% Pd(OH)₂/C | H₂ | Methanol | Room Temp. | 1 atm | 18 | Not specified |

| 5% Pt/C | H₂ | Ethyl Acetate | Room Temp. | 1.4 atm | 5 | ~98 |

Protocol 1: Reduction using 10% Pd/C [2]

-

To a solution of this compound (20.0 g, 0.097 mol) in methanol (300 mL) in a Parr apparatus, 10% Pd/C (5.0 g) was added.

-

The mixture was stirred under a hydrogen atmosphere at 70-80 psi for 4-5 hours.

-

The reaction mass was then filtered, and the filtrate was concentrated under reduced pressure to afford methyl 5-amino-2-methoxybenzoate (15.0 g).

Protocol 2: Reduction using 5% Pt/C

-

A mixture of this compound (20.3 g), 5% platinum-on-carbon catalyst (1.5 g), and ethyl acetate (300 ml) was stirred under 1.4 atmospheres pressure of hydrogen for 5 hours.

-

The catalyst was removed by filtration, and the filtrate was evaporated to yield methyl 5-amino-2-methoxybenzoate (17 g).

Hydrolysis of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid. This transformation is typically carried out under basic conditions.

General Reaction Scheme:

References

- 1. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]

- 3. WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]

Methyl 2-methoxy-5-nitrobenzoate: A Technical Safety and Handling Guide for Researchers

Introduction

Methyl 2-methoxy-5-nitrobenzoate is a chemical intermediate utilized in various research and development applications, particularly in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. It is imperative to note that while this guide compiles the most current information available from safety data sheets (SDS) and other sources, toxicological properties have not been fully investigated, necessitating a cautious approach in its handling.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The lack of comprehensive data in several areas underscores the need for careful handling and the implementation of robust safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [2] |

| CAS Number | 34841-11-7 | [1] |

| Appearance | Solid, white to yellow crystal or powder | [2][3] |

| Melting Point | 101 °C | [3] |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in Toluene. Soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in water. | [2][3] |

| Vapor Pressure | No data available | [4] |

| Autoignition Temperature | No data available | [4] |

| Decomposition Temperature | No data available | [2][4] |

Toxicological Information

A critical aspect of chemical safety is a thorough understanding of its toxicological profile. However, for this compound, there is a significant lack of comprehensive toxicological data.[4] This absence of information necessitates handling the compound with a high degree of caution, assuming it may be hazardous until proven otherwise.

Summary of Available Toxicological Data:

-

Acute Toxicity: No information available.[2]

-

Skin Corrosion/Irritation: No data available.[2]

-

Serious Eye Damage/Irritation: No data available.[2]

-

Respiratory or Skin Sensitization: No information available.[4]

-

Germ Cell Mutagenicity: No information available.[2]

-

Carcinogenicity: No information available.[2]

-

Reproductive Toxicity: No information available.[2]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No information available.[4]

-

Aspiration Hazard: Not applicable (solid).[1]

The lack of empirical data means that no exposure limits have been established. Researchers should work under the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk and ensure the stability of this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Ensure adequate ventilation in the handling area. Use a local exhaust ventilation system if dust is generated.[2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not ingest or inhale the compound. Avoid dust formation.[1]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, dry, and well-ventilated place.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Safety and Emergency Procedures

4.1 First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the recommended first aid procedures for different routes of exposure.

Caption: First Aid Procedures for Exposure.

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, foam, water spray, or carbon dioxide.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

4.3 Accidental Release Measures

In the case of a spill, follow a structured procedure to ensure safety and containment. The workflow below illustrates the recommended steps for handling a spill of this compound.

Caption: Chemical Spill Response Workflow.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

A known reaction is the reduction of the nitro group using a palladium-on-carbon catalyst in the presence of hydrogen.[5][6] This indicates that the nitro group is susceptible to reduction, a factor to consider in experimental design.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required. For large-scale use or in emergencies, a particle filter respirator is recommended.[1] |

Disposal Considerations

Waste from residues or unused products should be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Conclusion

This compound is a valuable research chemical for which comprehensive toxicological data is currently unavailable. This necessitates a highly cautious and proactive approach to safety. All personnel handling this compound must be thoroughly trained on its potential hazards and the emergency procedures outlined in this guide. Adherence to proper handling, storage, and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe research environment. Further toxicological and ecotoxicological studies are needed to fully characterize the safety profile of this compound.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. US7582770B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]

- 6. US7973164B2 - Quinoline derivatives - Google Patents [patents.google.com]

Solubility Profile of Methyl 2-methoxy-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-methoxy-5-nitrobenzoate in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the compound's structure and general solubility principles. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to ascertain this critical parameter in a laboratory setting.

Core Compound: this compound

| Compound Name | This compound |

| CAS Number | 34841-11-7 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Structure | O=C(OC)C1=C(OC)C=C(C=C1)--INVALID-LINK--[O-] |

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL, mg/mL) for this compound in common laboratory solvents. Safety Data Sheets (SDS) for this compound typically state "No information available" for solubility.[1]

The following table summarizes the lack of available data for a range of common lab solvents.

| Solvent | Solvent Type | Quantitative Solubility Data |

| Water | Polar Protic | Data not available |

| Methanol | Polar Protic | Data not available |

| Ethanol | Polar Protic | Data not available |

| Acetone | Polar Aprotic | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available |

| Dichloromethane (DCM) | Nonpolar | Data not available |

| Chloroform | Nonpolar | Data not available |

| Ethyl Acetate | Moderately Polar | Data not available |

| Toluene | Nonpolar | Data not available |

| Hexane | Nonpolar | Data not available |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made by analyzing its molecular structure. The molecule possesses both polar and nonpolar characteristics:

-

Polar Groups: The nitro group (-NO₂), the ester group (-COOCH₃), and the methoxy group (-OCH₃) are polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding (with the oxygen atoms acting as hydrogen bond acceptors).

-

Nonpolar Group: The benzene ring is a nonpolar, aromatic hydrocarbon component.

Given this structure, it is reasonable to predict the following general solubility trends:

-

Good Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate Solubility: Likely to be moderately soluble in polar protic solvents like methanol and ethanol. While the polar groups can interact with the solvent, the nonpolar benzene ring may limit high solubility.

-

Low to Insoluble: Expected to have low solubility in highly nonpolar solvents like hexane and toluene, and very low solubility in water due to the significant nonpolar character of the benzene ring.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the solubility of this compound.

Method 1: Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Allow the mixture to stand for a few minutes and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

Method 2: Semi-Quantitative Solubility Determination (Saturation Method)

This method provides an estimate of the solubility in terms of mg/mL.

Materials:

-

This compound

-

Chosen solvent

-

Small, sealable vials (e.g., 2 mL screw-cap vials)

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

Micropipettes

-

Heating block or water bath (optional, for temperature control)

Procedure:

-

Accurately weigh a known amount of this compound (e.g., 20 mg) and place it into a vial.

-

Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Seal the vial and agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the vial to pellet any undissolved solid.

-

Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid pellet.

-

Evaporate the solvent from the supernatant and accurately weigh the remaining solid residue.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A flowchart illustrating the process for determining the solubility of a chemical compound.

This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not currently available, the provided protocols and qualitative assessment offer a solid foundation for researchers to proceed with their work.

References

The Strategic Role of Methyl 2-methoxy-5-nitrobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Methyl 2-methoxy-5-nitrobenzoate is a key aromatic building block in organic synthesis, serving as a versatile precursor for the production of various Active Pharmaceutical Ingredients (APIs). Its substituted benzene ring, featuring a methoxy, a nitro, and a methyl ester group, provides multiple reaction sites for the construction of complex molecular architectures. This technical guide details the synthetic pathway from this compound to the antipsychotic drug Sulpiride, providing comprehensive experimental protocols, quantitative data, and visual workflows to support researchers and scientists in the field of drug development. The strategic transformation of the nitro group into a sulfamoyl moiety is a critical step, enabling the final coupling to form the API.

Synthetic Pathway Overview: From Precursor to Sulpiride

The synthesis of Sulpiride from this compound is a multi-step process that involves the sequential transformation of the functional groups on the aromatic ring. The overall pathway can be summarized as follows:

-

Reduction of the Nitro Group: The initial step involves the reduction of the nitro group in this compound to an amino group, yielding methyl 2-methoxy-5-aminobenzoate.

-

Formation of the Sulfonamide: The resulting amine is then converted into a sulfamoyl group. This is typically achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with a sulfur dioxide source and a chlorine source to form a sulfonyl chloride, which is subsequently ammonolyzed to the sulfonamide, methyl 2-methoxy-5-sulfamoylbenzoate.

-

Amidation to Yield Sulpiride: The final step is the amidation of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine to produce the active pharmaceutical ingredient, Sulpiride.

Caption: Overall synthetic pathway from this compound to Sulpiride.

I. Step 1: Reduction of this compound

The reduction of the nitro group to an amine is a crucial first step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Materials and Reagents:

| Reagent | Molar Ratio (relative to substrate) | Notes |

| This compound | 1.0 eq | Starting material |

| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |

| Methanol or Ethanol | - | Solvent (e.g., 20 mL per gram of substrate) |

| Hydrogen (H₂) gas | Excess | Reducing agent |

| Nitrogen or Argon gas | - | Inert gas for purging |

| Celite® | - | Filtration aid |

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas (a balloon of H₂ is suitable for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methoxy-5-aminobenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: >95%[1].

II. Step 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This step involves the conversion of the amino group to a sulfamoyl group. A modern and efficient method is a Sandmeyer-type reaction using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).

Experimental Protocol: Sandmeyer-type Sulfonylation and Ammonolysis

Caption: Experimental workflow for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

Materials and Reagents:

| Reagent | Molar Ratio (relative to amine) | Notes |

| Methyl 2-methoxy-5-aminobenzoate | 1.0 eq | Starting material |

| DABSO | 0.6 eq | SO₂ surrogate |

| Copper(II) chloride (CuCl₂) | 5 mol% | Catalyst |

| 37% Aqueous HCl | 2.0 eq | Acid |

| Acetonitrile (MeCN) | - | Solvent (0.2 M concentration) |

| tert-Butyl nitrite | 1.1 eq | Diazotizing agent |

| Aqueous Ammonia | Excess | For ammonolysis |

| Saturated aqueous NH₄Cl | - | For quenching |

| Ethyl Acetate | - | Extraction solvent |

Procedure:

-

In a round-bottom flask, combine methyl 2-methoxy-5-aminobenzoate, DABSO, CuCl₂, and aqueous HCl in acetonitrile.

-

Add tert-butyl nitrite dropwise to the mixture at room temperature.

-

Stir the reaction for approximately 17 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an excess of aqueous ammonia to the reaction mixture to form the sulfonamide.

-

Allow the mixture to warm to room temperature and stir until the conversion is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Yield: High yields are reported for this type of transformation[2].

III. Step 3: Synthesis of Sulpiride

The final step is the amidation of the methyl ester with the appropriate amine to form Sulpiride.

Experimental Protocol: Amidation

Caption: Experimental workflow for the synthesis of Sulpiride.

Materials and Reagents:

| Reagent | Quantity (for 49g of ester) | Notes |

| Methyl 2-methoxy-5-sulfamoylbenzoate | 49 g | Starting material |

| (S)-1-ethyl-2-aminomethylpyrrolidine | 26.5 g | Amine coupling partner |

| Ethanol | 50 g | For recrystallization |

| Nitrogen gas | - | Inert atmosphere |

Procedure:

-

In a reaction flask, combine 49 g of methyl 2-methoxy-5-sulfamoylbenzoate and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine.

-

Heat the mixture at 90-100°C under a nitrogen atmosphere for 5 hours[2].

-

Cool the reaction mixture to 80°C and add 50 g of ethanol[2].

-

Stir the mixture at reflux for 10 minutes[2].

-

Cool the mixture to 5°C and continue stirring for 2 hours to allow for precipitation[2].

-

Filter the solid product.

-

Wash the filter cake with ethanol[2].

-

Dry the product at 65°C to obtain Sulpiride[2].

Yield and Purity: A yield of 93.8% with a purity of 99.2% has been reported for this step[2].

IV. Mechanism of Action of Sulpiride

Sulpiride is a substituted benzamide that acts as a selective antagonist of dopamine D2 and D3 receptors[3][4]. Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain. At lower doses, it is thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant and anxiolytic effects. At higher doses, it blocks postsynaptic receptors, which is responsible for its antipsychotic properties[3][5].

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 2-methoxy-5-nitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Derivatives of Methyl 2-methoxy-5-nitrobenzoate represent a class of aromatic compounds with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Highlighting their notable enzyme inhibitory, antimicrobial, and anticancer properties, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols for biological evaluation and visualizations of key signaling pathways are presented to facilitate further investigation into this promising chemical scaffold.

Introduction

The benzamide and nitroaromatic moieties are well-established pharmacophores in numerous clinically approved drugs. Their combination within the this compound scaffold offers a versatile platform for the synthesis of novel derivatives with diverse biological activities. The strategic placement of the methoxy, nitro, and ester groups allows for a wide range of chemical modifications, leading to compounds with tailored therapeutic properties. This guide focuses on the enzyme inhibitory, antimicrobial, and anticancer potential of N-substituted amide derivatives of 2-methoxy-5-nitrobenzoic acid, which can be readily synthesized from the parent methyl ester.

Synthesis of 2-methoxy-5-nitrobenzamide Derivatives

The primary route for the synthesis of biologically active N-substituted 2-methoxy-5-nitrobenzamide derivatives from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

General Synthetic Pathway

The synthesis commences with the hydrolysis of this compound to 2-methoxy-5-nitrobenzoic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide in a methanol/water mixture. The resulting carboxylic acid is then activated and coupled with a selected amine to yield the final benzamide derivative. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride to form an acyl chloride intermediate.

Caption: General synthesis of N-substituted 2-methoxy-5-nitrobenzamides.

Potential Biological Activities

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas.

Enzyme Inhibition: Urease

A notable biological activity of this class of compounds is the potent inhibition of urease, a key enzyme in the pathogenesis of Helicobacter pylori. The derivative 2'-Methoxy-5'-nitrobenzamil has shown exceptional inhibitory activity against H. pylori urease.[1] This is attributed to the nitro group coordinating with the nickel ions in the enzyme's active site.[1]

Table 1: Urease Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| 2'-Methoxy-5'-nitrobenzamil | Helicobacter pylori urease | 0.28 ± 0.15 | [1] |

| Thiourea (standard) | Helicobacter pylori urease | 4.24 | [1] |

Antimicrobial and Antiparasitic Activity

The nitroaromatic scaffold is a well-known feature in many antimicrobial drugs. The mechanism of action is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. These reactive intermediates can cause cellular damage and death.

While specific data for this compound derivatives are limited, zinc(II) carboxylate complexes of a related N-substituted derivative have shown significant growth inhibition against the parasite Leishmania major and the Gram-positive bacterium Staphylococcus aureus.[1]

Table 2: Antimicrobial and Antiparasitic Activity

| Compound | Organism | Activity | Concentration | Reference |

| Zinc(II) complex | Leishmania major | IC50 | 12.3 µg/mL | [1] |

| Zinc(II) complex | Staphylococcus aureus | MIC | 32 µg/mL | [1] |

Anticancer Activity

Derivatives of 2-methoxy-5-nitrobenzoic acid have also been investigated for their potential as anticancer agents. While the nitro-substituted compounds themselves are of interest, their reduced amino counterparts have shown significant activity in sensitizing cancer cells to apoptosis. For instance, 2-methoxy-5-amino-N-hydroxybenzamide, a derivative where the nitro group is reduced to an amine and the methyl ester is converted to a hydroxamic acid, sensitizes colon cancer cells to TRAIL-induced apoptosis. This is achieved by upregulating the expression of death receptor 5 (DR5) and promoting the degradation of the anti-apoptotic protein survivin.

Key Signaling Pathway: Sensitization to TRAIL-Induced Apoptosis

The ability of 2-methoxy-5-amino-N-hydroxybenzamide to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) highlights a significant potential mechanism for the anticancer activity of this class of compounds. TRAIL is a promising anticancer agent because it selectively induces apoptosis in cancer cells while sparing most normal cells. However, many cancers are resistant to TRAIL.

The derivative 2-methoxy-5-amino-N-hydroxybenzamide overcomes this resistance by a dual mechanism:

-

Upregulation of Death Receptor 5 (DR5): The compound promotes the expression of DR5 on the surface of cancer cells in an ERK-dependent manner. Increased DR5 levels lead to enhanced TRAIL binding and subsequent activation of the extrinsic apoptosis pathway.

-

Downregulation of Survivin: The compound enhances the ubiquitination and proteasomal degradation of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and contributes to TRAIL resistance.

This dual action effectively lowers the threshold for apoptosis induction by TRAIL, leading to a synergistic antitumor effect.

Caption: Sensitization to TRAIL-induced apoptosis by a derivative.

Experimental Protocols

Protocol for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT to purple formazan crystals by metabolically active cells.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Protocol for Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plate

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in a suitable solvent)

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate. In the first well of each row, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound present a versatile and promising scaffold for the development of novel therapeutic agents. The data summarized in this guide highlight their potential as potent enzyme inhibitors, broad-spectrum antimicrobial agents, and innovative anticancer compounds that can overcome drug resistance. The provided synthetic strategies, detailed experimental protocols, and mechanistic insights are intended to serve as a valuable resource for the scientific community, encouraging further exploration and optimization of this valuable chemical class. Future research should focus on expanding the library of these derivatives and conducting in-depth structure-activity relationship studies to identify lead candidates for preclinical development.

References

The Pivotal Role of Methyl 2-methoxy-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-nitrobenzoate, a substituted aromatic nitro compound, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its strategically positioned functional groups—a methyl ester, a methoxy group, and a nitro group—offer a versatile scaffold for chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, key reactions, and the significant role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of the anticoagulant drug, Betrixaban.

Core Synthesis and Key Transformations

The synthesis of this compound and its subsequent conversion into key intermediates primarily involves electrophilic nitration, esterification (or hydrolysis), and reduction of the nitro group. These transformations are fundamental in constructing more complex molecular architectures.

Experimental Protocols

1. Synthesis of this compound via Nitration of Methyl 2-methoxybenzoate

This protocol describes the electrophilic nitration of methyl 2-methoxybenzoate to introduce a nitro group at the 5-position.

-

Materials: Methyl 2-methoxybenzoate, concentrated sulfuric acid, concentrated nitric acid, ice, methanol.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, cool 4 cm³ of concentrated sulfuric acid in an ice-water bath.

-

Slowly add 2.0 g of methyl 2-methoxybenzoate to the cooled sulfuric acid with continuous swirling to ensure thorough mixing.[1]

-

In a separate dry test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice-water bath.[1]

-

Add the nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate in sulfuric acid over approximately 15 minutes, maintaining the reaction temperature below 6 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 10 minutes.

-

Remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.

-

Carefully pour the reaction mixture onto crushed ice in a beaker.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a minimal amount of hot methanol to yield pure this compound.

-

2. Hydrolysis of this compound to 2-methoxy-5-nitrobenzoic acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization.

-

Materials: this compound, sodium hydroxide, water, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottomed flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid 2-methoxy-5-nitrobenzoic acid by vacuum filtration and wash with cold water.

-

3. Amidation of 2-methoxy-5-nitrobenzoic acid with 2-amino-5-chloropyridine

This step is a crucial part of the synthesis of the Betrixaban intermediate, N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide.

-

Materials: 2-methoxy-5-nitrobenzoic acid, 2-amino-5-chloropyridine, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), tetrahydrofuran (THF), water, ethanol.

-

Procedure:

-

To a three-necked flask, add 19.7 g (0.1 mol) of 5-methoxy-2-nitrobenzoic acid, 13.8 g (0.12 mol) of N-hydroxysuccinimide, and 18.6 g (0.12 mol) of EDC.[2]

-

Add 157.6 ml of tetrahydrofuran and stir until all solids are dissolved.[2]

-

Stir the mixture at 20 °C for 1 hour.[2]

-

Add 12.8 g (0.1 mol) of 2-amino-5-chloropyridine and continue the reaction.[2]

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction solution to 5 °C.[2]

-

Add 1260 ml of water and stir for 7 hours to precipitate the product.[2]

-

Filter the solid, wash sequentially with 40 ml of water and 40 ml of ethanol.[2]

-

Dry the solid under vacuum at 40 °C to obtain N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (yield: 96.2%).[2]

-

4. Reduction of N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide to 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide

The reduction of the nitro group to an amine is a key step to enable further coupling reactions.

-

Materials: N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide, iron powder, acetic acid, methanol.

-

Procedure:

-

Add powdered iron (50 g, 0.89 mol) to acetic acid (500 mL) in a reaction vessel.[3]

-

Stir the resulting suspension for 15 minutes at 50°C under a nitrogen atmosphere.[3]

-

Prepare a solution of N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide (90.0 g, 0.30 mol) in methanol (300 mL) and add it dropwise to the iron suspension.[3]

-

Stir the mixture for 30 minutes at 50-60°C.[3]

-

Filter the catalyst and wash it with methanol.

-

Evaporate the volatiles from the combined filtrate and washes.

-

Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide.

-

Application in the Synthesis of Betrixaban

This compound is a precursor to the key intermediate, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide, which is essential for the synthesis of the anticoagulant drug Betrixaban.[4] Betrixaban is a direct Factor Xa inhibitor, a class of drugs that play a crucial role in the management of thromboembolic disorders.

Synthetic Workflow for Betrixaban

Caption: Synthetic pathway from this compound to Betrixaban.

Biological Activity and Mechanism of Action of Betrixaban

Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[4] By directly blocking the active site of both free and prothrombinase-bound Factor Xa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[5][6]

The Coagulation Cascade and Inhibition by Betrixaban

Caption: The coagulation cascade showing the point of inhibition by Betrixaban.

Quantitative Biological Data for Betrixaban

The efficacy and safety of Betrixaban have been evaluated in several clinical trials. The data below is primarily from the APEX trial, which assessed Betrixaban for the prophylaxis of venous thromboembolism (VTE) in acutely ill medical patients.

| Parameter | Betrixaban | Enoxaparin | Relative Risk (95% CI) | Reference |

| Efficacy | ||||

| Composite VTE Events | 4.4% | 6.0% | 0.75 (0.61-0.91) | [7][8] |

| Symptomatic VTE | 0.9% | 1.5% | 0.64 (0.42-0.98) | [5] |

| Safety | ||||

| Major Bleeding | 0.67% | 0.57% | - | [8] |

| Clinically Relevant Non-Major Bleeding | 3.1% | 1.6% | 1.97 (1.44-2.68) | [9] |

| All Bleeding Episodes (leading to discontinuation) | 2.4% | 1.2% | - | [8] |

In Vitro Activity:

| Assay | IC50 | Reference |

| Thrombin Generation Inhibition | 60 ng/mL (133 nM) | [10] |

| hERG Channel Inhibition | 8.9 µM | [10] |

Conclusion

This compound is a fundamentally important starting material in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of Betrixaban, a direct Factor Xa inhibitor for the prevention of venous thromboembolism. The synthetic pathway, from the initial nitration to the final complex active pharmaceutical ingredient, highlights the versatility of this chemical scaffold. The well-defined mechanism of action and the supporting clinical data for Betrixaban underscore the successful translation of a simple organic molecule into a life-saving therapeutic agent. This guide provides researchers and drug development professionals with a comprehensive overview of the chemistry and pharmacology related to this key intermediate, facilitating further innovation in the field.

References

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. ajmc.com [ajmc.com]

- 5. oatext.com [oatext.com]

- 6. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients | FDA [fda.gov]

- 9. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nitro Group as a Versatile Functional Handle: An In-depth Technical Guide to the Reactivity of Methyl 2-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of the nitro group in Methyl 2-methoxy-5-nitrobenzoate. The strategic placement of the nitro group, in conjunction with the methoxy and methyl ester functionalities, offers a versatile platform for a variety of chemical transformations. This document details key reactions, including reduction, electrophilic substitution, and nucleophilic aromatic substitution, supported by experimental protocols and quantitative data.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This influences the aromatic system in several key ways:

-

Ring Deactivation for Electrophilic Aromatic Substitution: The nitro group significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful deactivating effect of the nitro group generally dominates, directing incoming electrophiles to the positions meta to it.

-

Activation for Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the nitro group stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack on the aromatic ring. This makes the compound susceptible to substitution of a suitable leaving group by a nucleophile, particularly at the positions ortho and para to the nitro group.

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it converts an electron-w-drawing group into an electron-donating group, dramatically altering the reactivity of the aromatic ring and providing a handle for a wide range of further functionalization, such as diazotization and amide bond formation.

Key Chemical Transformations

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this compound, yielding Methyl 2-methoxy-5-aminobenzoate. This product is a useful intermediate in the synthesis of various biologically active molecules. Catalytic hydrogenation is a common and efficient method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

A mixture of this compound (20.3 g), 5% platinum-on-carbon catalyst (1.5 g), and ethyl acetate (300 ml) is stirred under 1.4 atmospheres pressure of hydrogen for 5 hours.[1] Following the reaction, the catalyst is removed by filtration, and the filtrate is evaporated to yield Methyl 5-amino-2-methoxybenzoate.[1]

An alternative procedure involves suspending this compound (6.21 g, 29.4 mmol) in methanol (100 mL) with 20% Pd(OH)₂/C (500 mg) and stirring the mixture under a hydrogen atmosphere (1 atm) for 18 hours.[2][3] The catalyst is then filtered off, and the solvent is evaporated to give the product.[2][3]

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the reduction of this compound.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the nitro and methyl ester groups, electrophilic substitution can be achieved under forcing conditions. The directing effects of the substituents (methoxy: ortho, para-directing; nitro and methyl ester: meta-directing) lead to substitution at the position ortho to the methoxy group and meta to the nitro group.

Experimental Protocol: Bromination

This compound (3.1 g, 15 mmol) is dissolved in concentrated sulfuric acid (100 mL) at 0 °C. Dibromoisocyanuric acid (4.3 g, 15 mmol) is then added in small portions. The reaction mixture is stirred at room temperature for 3 hours and then poured onto ice, resulting in a yellow precipitate. The crude product is recrystallized from ethanol to furnish the brominated product.[4]

Signaling Pathway for Electrophilic Bromination

Caption: Pathway for the bromination of this compound.

Nucleophilic Aromatic Substitution (Representative Protocol)

Representative Experimental Protocol: Reaction with an Amine (Theoretical)

To a solution of a hypothetical ortho-halo-substituted this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added the amine nucleophile (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.

Logical Relationship for Nucleophilic Aromatic Substitution

Caption: General pathway for nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reactions of this compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Reduction | 5% Pt/C, H₂ (1.4 atm), Ethyl Acetate, 5h | Methyl 5-amino-2-methoxybenzoate | Not specified | [1] |

| Reduction | 20% Pd(OH)₂/C, H₂ (1 atm), Methanol, 18h | Methyl 5-amino-2-methoxybenzoate | Not specified | [2][3] |

| Electrophilic Bromination | Dibromoisocyanuric Acid, conc. H₂SO₄, RT, 3h | Methyl 4-bromo-2-methoxy-5-nitrobenzoate | 80% | [4] |

| Hydrolysis | NaOH, Methanol, Reflux, 5h | 2-methoxy-5-nitrobenzoic acid | 70% | [5][6] |

Characterization Data

-

This compound: The availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data has been reported.[7]

-

Methyl 5-amino-2-methoxybenzoate: ¹H NMR (CDCl₃): 3.84 (s, 3H), 3.89 (s, 3H).[1]

Conclusion

This compound is a versatile synthetic intermediate due to the multifaceted reactivity imparted by its nitro group. The ability to undergo efficient reduction to the corresponding amine, as well as participate in electrophilic and potentially nucleophilic substitution reactions, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for the exploitation of its chemical properties in research and development.

References

- 1. This compound(34841-11-7) 13C NMR [m.chemicalbook.com]

- 2. Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 [chemicalbook.com]

- 3. US7582770B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]

- 4. sharemobile.ie [sharemobile.ie]

- 5. 22802-67-1 | Methyl 5-amino-2-methoxybenzoate | Aryls | Ambeed.com [ambeed.com]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. This compound(34841-11-7) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 7-methoxy-quinazolin-4(3H)-one from methyl 2-methoxy-5-nitrobenzoate. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The synthetic route described herein involves a two-step process: the reduction of the nitro group of the starting material to form an amino intermediate, followed by a cyclization reaction to construct the quinazolinone core. This document offers comprehensive experimental procedures, data presentation, and visual diagrams to guide researchers in this synthetic endeavor.

Introduction

Quinazolinone and its derivatives are of significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. Their mechanism of action often involves the modulation of key biological targets such as enzymes and receptors. The synthesis of substituted quinazolinones is a focal point in the development of new therapeutic agents. This protocol details a reliable method for the preparation of a quinazolinone derivative starting from the commercially available this compound.

Synthetic Pathway

The overall synthetic scheme involves two primary transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield methyl 2-amino-5-methoxybenzoate.

-

Cyclization: The resulting aminobenzoate is then cyclized with a suitable C1 source, in this case, formamide in the presence of ammonium acetate, to form the final quinazolinone product.

Application Notes and Protocols: Reduction of Methyl 2-methoxy-5-nitrobenzoate to Methyl 2-methoxy-5-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the pharmaceutical, agrochemical, and dye industries. Methyl 2-methoxy-5-aminobenzoate is a key building block in the synthesis of various pharmaceutical compounds, including the prokinetic agent Mosapride. This document provides a detailed overview and experimental protocols for the reduction of Methyl 2-methoxy-5-nitrobenzoate to Methyl 2-methoxy-5-aminobenzoate using various common laboratory methods.

Comparative Analysis of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility with reaction conditions, desired selectivity, scalability, and cost. Below is a summary of common methods with available quantitative data for the reduction of similar nitroaromatic compounds. It is important to note that the yields and reaction conditions may vary for the specific substrate, this compound.

| Reduction Method | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temperature | Not Specified | High | Methyl 4,5-dimethyl-2-nitrobenzoate |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux (~78) | 1 - 3 | Not Specified | Methyl 4,5-dimethyl-2-nitrobenzoate |

| Sodium Dithionite Reduction | Na₂S₂O₄ | DMF/Water | 45 | 24 | 76 | p-Nitrobenzoylhydroxypropyl cellulose |

| Iron Reduction | Fe powder, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux (~80-90) | 2 - 4 | Not Specified | Methyl 4,5-dimethyl-2-nitrobenzoate |

Chemical Transformation

Caption: Chemical reduction of this compound.

Experimental Protocols

The following are detailed protocols for the reduction of this compound. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethyl Acetate (ACS grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with an inert gas to remove any air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-